molecular formula C14H19NO4 B189581 Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate CAS No. 120157-96-2

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

Cat. No. B189581
M. Wt: 265.3 g/mol
InChI Key: UDPLKASYJHMKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate” is a chemical compound with the molecular formula C14H19NO4 . It is the Boc protected form of 4-(Aminomethyl)benzoic Acid and is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .


Synthesis Analysis

The synthesis of this compound involves the use of hydrogen and palladium on activated charcoal in methanol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-5-7-11(8-6-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 265.30 g/mol . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 and CYP2C19 .

Scientific Research Applications

Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is a new derivative of β-(1,2,4-Triazol-1-yl)alanine. The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
  • Methods of Application: The synthesis of this compound is based on the substitution of the O-tosyl group present in the oxazoline ring with 1H-1,2,4-triazole .
  • Results: The overall yield of the synthesis was 68% .

Dipeptide Synthesis Using tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

  • Scientific Field: Biochemistry
  • Application Summary: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Methods of Application: The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .
  • Results: The dipeptides were obtained in satisfactory yields in 15 minutes .

Synthesis of Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is a derivative of a Boc-protected amino acid. The synthesis involves the use of various bases such as CH3COOLi, CH3COONa, CH3COOK, CH3COOCs .
  • Methods of Application: The synthesis of this compound is based on the use of various bases and solvents .

Synthesis of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is a derivative of a Boc-protected amino acid. It is used in various organic synthesis procedures .
  • Methods of Application: The synthesis of this compound is based on standard organic synthesis procedures .

Synthesis of Methyl 2-(2-((tert-butoxycarbonyl)amino)methyl)phenyl)acetate

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is a derivative of a Boc-protected amino acid. It is used in various organic synthesis procedures .
  • Methods of Application: The synthesis of this compound is based on standard organic synthesis procedures .

Synthesis of tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

  • Scientific Field: Biochemistry
  • Application Summary: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Methods of Application: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Results: The dipeptides were obtained in satisfactory yields in 15 minutes .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system .

properties

IUPAC Name

methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-5-7-11(8-6-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPLKASYJHMKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557577
Record name Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

CAS RN

120157-96-2
Record name Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120157-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 16.2 g (64.5 mmol) of 4-(tert-butoxycarbonylaminomethyl)benzoic acid, 13.6 g (70.9 mmol) of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.00 g of 4-dimethylaminopyridine and 200 ml of methanol was stirred at room temperature for 4 hours. Methanol was distilled off under reduced pressure and ice water was poured to the residue thus obtained. The mixture was extracted twice with ethyl acetate and the extract was washed with 10% citric acid aqueous solution and then with saturated sodium hydrogencarbonate aqueous solution and finally with saturated sodium chloride aqueous solution. After drying over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to give 14.3 g (83.6%) of methyl 4-(tert-butoxycarbonylaminomethyl)benzoate.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

Citations

For This Compound
6
Citations
SR Pollack, A Dion - The Journal of Organic Chemistry, 2021 - ACS Publications
N-monosubstituted β-aminoacrylates are building blocks, which have been used in the preparation of amino acids and pharmaceuticals. Two efficient, stereoselective methods of …
Number of citations: 1 pubs.acs.org
SM Dlamini - 2022 - search.proquest.com
Ferroptosis is a recently discovered non-apoptotic cell death mechanism with potential to expand the cancer drug armamentarium. Ferroptotic agents induce accumulation of lipid ROS …
Number of citations: 0 search.proquest.com
G Desforges, A Bombrun… - Journal of Combinatorial …, 2008 - ACS Publications
A practical protocol for the parallel synthesis and purification of amino tetrazole and [1,3,4]oxadiazol-2-one derivatives as carboxylic acid bioisosteres is described. Phenyl- and benzyl-…
Number of citations: 8 pubs.acs.org
A Omran - 2017 - search.proquest.com
Dysfunction of dopaminergic receptor signaling in the brain is a hallmark of a number of neurodegenerative pathologies. Of the five dopamine receptors, the D 3 subtype has emerged …
Number of citations: 0 search.proquest.com
Y Xie - 2021 - search.proquest.com
Conventional approaches to conjugating tetrazines with bioactive molecules requires hydrophobic linkers which may have negative impact on target binding and physiochemical …
Number of citations: 3 search.proquest.com
G Desforges - 2009 - access.archive-ouverte.unige.ch
De par la demande croissante de composés hétérocycliques dans le domaine pharmaceutique, le développement de méthodologies permettant leurs synthèses de façon efficace, tout …
Number of citations: 2 access.archive-ouverte.unige.ch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.